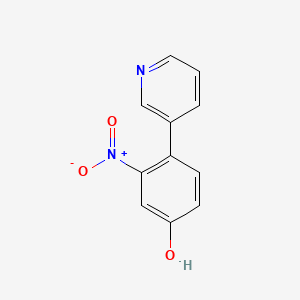

3-(4-Hydroxy-2-nitrophenyl)pyridine

Descripción

3-(4-Hydroxy-2-nitrophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-hydroxy-2-nitrophenyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The nitro (-NO₂) and hydroxyl (-OH) groups at the 2- and 4-positions of the phenyl ring, respectively, influence its solubility, reactivity, and ability to participate in hydrogen bonding and π-π interactions.

Propiedades

Fórmula molecular |

C11H8N2O3 |

|---|---|

Peso molecular |

216.19 g/mol |

Nombre IUPAC |

3-nitro-4-pyridin-3-ylphenol |

InChI |

InChI=1S/C11H8N2O3/c14-9-3-4-10(11(6-9)13(15)16)8-2-1-5-12-7-8/h1-7,14H |

Clave InChI |

PRKQPNISRUIQJJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-(4-Nitrophenyl)pyridine (CAS 4282-46-6)

- Structure : Lacks the hydroxyl group at the phenyl 4-position.

- Properties : The absence of the hydroxyl group reduces hydrogen-bonding capacity and increases hydrophobicity compared to 3-(4-Hydroxy-2-nitrophenyl)pyridine. This compound is primarily used in organic synthesis but lacks documented biological activity in the provided evidence .

- Safety : Classified as hazardous upon inhalation, requiring strict handling protocols .

2,4-Dihydroxy-3-nitropyridine

- Structure : Features a pyridine ring with hydroxyl groups at the 2- and 4-positions and a nitro group at the 3-position.

- Properties : The additional hydroxyl group enhances solubility in polar solvents but may reduce membrane permeability. It serves as a precursor for chlorinated pyridine derivatives used in agrochemicals and pharmaceuticals .

- Synthesis : Prepared via nitration of 2,4-dihydroxypyridine using nitric acid and sulfuric acid .

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4)

- Structure : Contains a carboxyl (-COOH) and fluorine substituent on the phenyl ring, alongside a pyridine-hydroxyl group.

- Fluorine enhances metabolic stability .

LSD1 Inhibitors with Pyridine Cores

and highlight pyridine-containing LSD1 inhibitors, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, which exhibit nanomolar inhibitory activity (Ki = 29 nM) and >160-fold selectivity over monoamine oxidases (MAO-A/B). Key structural differences from 3-(4-Hydroxy-2-nitrophenyl)pyridine include:

- Basic amine substituents (e.g., piperidin-4-ylmethyl) that enhance binding to LSD1’s Asp555 via hydrogen bonding .

Impact of Nitro and Hydroxy Groups

- Enzyme Selectivity : The nitro group in 3-(4-Hydroxy-2-nitrophenyl)pyridine may mimic the electron-deficient flavin ring of FAD in LSD1, improving binding affinity. However, hydroxyl groups can reduce selectivity if they interact promiscuously with off-target enzymes like MAO-B .

- Cellular Activity: Compounds with nitro and hydroxyl substituents, such as compound 17 in (Ki = 2.3 μM for LSD1), show potent anti-proliferative effects in leukemia cells (EC₅₀ = 280 nM) but minimal toxicity to normal cells. This suggests that 3-(4-Hydroxy-2-nitrophenyl)pyridine’s substituents may similarly balance efficacy and safety .

Structural-Activity Relationship (SAR) Insights

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.